molecular formula C6H7N5 B14603669 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- CAS No. 61139-79-5

1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-

Cat. No.: B14603669
CAS No.: 61139-79-5
M. Wt: 149.15 g/mol
InChI Key: HOBGXJDUXFFMIC-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- is a heterocyclic compound that belongs to the class of fused triazolo-triazine derivatives. These compounds are known for their unique structural features and diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of nitrogen atoms in the fused ring system imparts significant chemical reactivity and potential for various functional modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolo-triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or acyl groups into the triazolo-triazine ring .

Scientific Research Applications

1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has been investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Materials Science: The compound’s nitrogen-rich structure makes it suitable for use in energetic materials and explosives.

    Industrial Chemistry: The compound can be used as a building block for the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can inhibit enzymes or receptors involved in disease processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Additionally, the compound’s nitrogen-rich structure allows for hydrogen bonding and electrostatic interactions with biological molecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl- stands out due to its specific substitution pattern and the presence of dimethyl groupsThe compound’s ability to undergo various chemical reactions and its suitability for different scientific research applications make it a valuable compound in both academic and industrial settings .

Properties

CAS No.

61139-79-5

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

5,6-dimethyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine

InChI

InChI=1S/C6H7N5/c1-4-5(2)11-3-7-9-6(11)10-8-4/h3H,1-2H3

InChI Key

HOBGXJDUXFFMIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=NN=C2N=N1)C

Origin of Product

United States

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